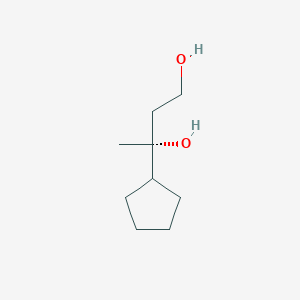

(3R)-3-Cyclopentylbutane-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

919104-86-2 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

(3R)-3-cyclopentylbutane-1,3-diol |

InChI |

InChI=1S/C9H18O2/c1-9(11,6-7-10)8-4-2-3-5-8/h8,10-11H,2-7H2,1H3/t9-/m1/s1 |

InChI Key |

BESGFUHYNOVOJY-SECBINFHSA-N |

Isomeric SMILES |

C[C@@](CCO)(C1CCCC1)O |

Canonical SMILES |

CC(CCO)(C1CCCC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3r 3 Cyclopentylbutane 1,3 Diol and Analogous Chiral 1,3 Diols

Enantioselective and Diastereoselective Synthesis Strategies

The synthesis of chiral 1,3-diols, such as (3R)-3-Cyclopentylbutane-1,3-diol, necessitates robust methods that can establish two stereogenic centers with high fidelity. acs.org These strategies are broadly categorized into asymmetric reduction approaches, chiral auxiliary-mediated syntheses, and various organocatalytic and metal-catalyzed reactions. Each approach offers unique advantages in controlling the relative and absolute stereochemistry of the final diol product.

Asymmetric Reduction Approaches

Asymmetric reduction of prochiral ketones, diketones, or the diastereoselective reduction of β-hydroxyketones represents one of the most direct and efficient routes to chiral 1,3-diols. nih.gov These methods rely on the use of chiral catalysts or the inherent stereochemistry of the substrate to guide the delivery of a hydride reagent.

The enantioselective reduction of dicarbonyl compounds or their corresponding hydroxy ketones is a cornerstone for producing chiral diols. nih.gov A prominent method involves the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, which are highly effective in the asymmetric reduction of ketones. acs.org For instance, chiral 1,3-keto alcohols can be reduced using a CBS catalyst and a borane source (e.g., BH₃–SMe₂) to yield chiral 1,3-diols with excellent enantiomeric purity (>99% ee). acs.orgnih.gov

Another powerful strategy is the asymmetric transfer hydrogenation (ATH) of 1,3-diketones. This method often utilizes ruthenium complexes with chiral ligands. A mechanochemical, solvent-free ATH approach has been developed using a ruthenium catalyst, which offers rapid reaction times and high enantioselectivity. organic-chemistry.orgthieme-connect.com This environmentally friendly protocol has proven effective for a variety of diketones, demonstrating its potential for scalable synthesis. organic-chemistry.org

| Catalyst/Reagent | Substrate Type | Product | Yield (%) | Stereoselectivity (ee/dr) |

| CBS Catalyst / BH₃–SMe₂ | Chiral 1,3-Keto Alcohols | Chiral 1,3-Diols | High | >99% ee |

| (η⁶-mesitylene)RuCl(TsDPEN) | 1,3-Diketones | Chiral 1,3-Diols | up to 96% | up to 99% ee, 98:2 dr |

| NaBH₄ / Bovine Serum Albumin | 1,3-Diketones | anti-1,3-Diols | - | up to 96% de |

Data sourced from multiple studies to illustrate typical results. nih.govorganic-chemistry.orgrsc.org

When a β-hydroxyketone is used as the substrate, the existing stereocenter can direct the stereochemical outcome of the reduction of the ketone. The Narasaka–Prasad reduction is a classic example of this approach, yielding syn-1,3-diols with high diastereoselectivity. wikipedia.org The reaction employs a boron chelating agent, such as BBu₂OMe, which forms a six-membered ring intermediate with the β-hydroxyketone. wikipedia.orgyoutube.com This chelation locks the conformation of the substrate, forcing the external hydride reagent (e.g., NaBH₄) to attack from the less hindered face, leading to the syn product. wikipedia.org This method has been widely applied in the synthesis of complex natural products. wikipedia.org

In contrast, anti-1,3-diols can be obtained through other methods. The Evans-Saksena reduction utilizes a different boron reagent to achieve intramolecular hydride delivery, resulting in the anti-diol. wikipedia.org Additionally, reductions conducted in the presence of proteins like bovine serum albumin (BSA) have shown high diastereoselectivity for anti-1,3-diols from β-hydroxyketones. rsc.org

| Method | Reagents | Substrate | Product Diastereomer | Key Feature |

| Narasaka-Prasad Reduction | BBu₂OMe, NaBH₄ | β-Hydroxyketone | syn-1,3-Diol | Boron chelation-controlled intermolecular hydride attack. wikipedia.org |

| Evans-Saksena Reduction | Me₄NBH(OAc)₃ | β-Hydroxyketone | anti-1,3-Diol | Intramolecular hydride delivery. wikipedia.org |

| Albumin-Directed Reduction | NaBH₄, BSA | β-Hydroxyketone | anti-1,3-Diol | Protein binding site controls stereoselectivity. rsc.org |

Asymmetric hydrogenation, using molecular hydrogen, is a highly efficient and atom-economical method for ketone reduction. wikipedia.org Both homogeneous and heterogeneous catalytic systems have been developed for the synthesis of chiral diols. nih.gov

Homogeneous catalysts, such as iridium complexes with chiral ligands like SpiroPAP, have been successfully used in the asymmetric hydrogenation of racemic α-substituted lactones via dynamic kinetic resolution (DKR). nih.govrsc.org This process converts the entire racemic starting material into a single enantiomer of the chiral diol product in high yield and with high enantioselectivity. nih.gov Ruthenium and rhodium-based complexes are also widely employed for the asymmetric hydrogenation of ketones and diketones. wikipedia.orgresearchgate.net

Mechanochemical asymmetric transfer hydrogenation represents a solvent-free, heterogeneous approach. organic-chemistry.orgthieme-connect.com By using a ball mill, a ruthenium complex can effectively catalyze the transfer of hydrogen from a source like formic acid/triethylamine to a 1,3-diketone, producing chiral 1,3-diols with excellent enantioselectivity. organic-chemistry.org This method avoids the use of large volumes of organic solvents, aligning with the principles of green chemistry. organic-chemistry.orgthieme-connect.com

Chiral Auxiliary-Mediated Synthesis of the 1,3-Diol Framework

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter(s) are set, the auxiliary is removed and can often be recovered. wikipedia.org In the context of 1,3-diol synthesis, chiral auxiliaries are frequently used in aldol (B89426) reactions to produce β-hydroxyketones with high diastereoselectivity and enantioselectivity. These intermediates are then reduced to the target 1,3-diols.

Evans' oxazolidinone auxiliaries are particularly effective for this purpose. wikipedia.org An N-acyl oxazolidinone can be converted to its boron enolate, which then reacts with an aldehyde in a highly diastereoselective aldol reaction to form two contiguous stereocenters. Subsequent reduction of the ketone and removal of the auxiliary yields the chiral 1,3-diol. This strategy was famously employed in the total synthesis of complex molecules like cytovaricin. wikipedia.org

Organocatalytic and Metal-Catalyzed Asymmetric Reactions

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, complementing traditional metal-based catalysts. For the synthesis of chiral 1,3-diols, organocatalytic asymmetric aldol reactions are particularly relevant. acs.orgnih.gov

Proline and its derivatives are effective organocatalysts for the cross-aldol reaction between a ketone and an aldehyde. nih.gov This reaction can generate chiral β-hydroxyketones with very high enantiomeric excess. acs.org These hydroxyketones are then subjected to a diastereoselective reduction step to afford the final 1,3-diol. This two-step sequence provides a highly effective route to enantiomerically pure 1,3-diols. acs.orgnih.gov For example, a diarylprolinol organocatalyst has been used in the first step of a three-pot synthesis to generate δ-hydroxy α,β-unsaturated carbonyls, which are precursors to anti-1,3-diols. acs.org

Metal-catalyzed reactions also provide versatile pathways. Palladium-catalyzed asymmetric allylic alkylation (AAA) has been used to set key stereocenters in cyclic precursors, which are then converted into functionalized cis-1,3-cyclopentanediols. nih.gov This highlights the power of metal catalysis in constructing complex carbocyclic diol frameworks.

| Reaction Type | Catalyst | Intermediate Product | Final Product | Key Advantage |

| Organocatalytic Aldol | Proline derivatives | Chiral β-Hydroxyketone | Chiral 1,3-Diol | Metal-free, high enantioselectivity in the aldol step. acs.org |

| Pd-Catalyzed AAA | Pd-complex / Chiral Ligand | Chiral Tertiary Alcohol/Ether | Functionalized Cyclic 1,3-Diol | Effective for constructing complex cyclic scaffolds. nih.gov |

| Organocatalytic Aldol/Wittig | Diarylprolinol | δ-Hydroxy α,β-Unsaturated Carbonyl | anti-1,3-Diol | Multi-step, one-pot potential for complex fragments. acs.org |

Asymmetric Dihydroxylation Methodologies using Chiral Ligands

Asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from olefins. The Sharpless Asymmetric Dihydroxylation is a cornerstone of this approach, utilizing osmium tetroxide (OsO₄) as the primary oxidant in the presence of a chiral ligand to direct the stereochemical outcome. alfa-chemistry.comwikipedia.org

The reaction is typically rendered catalytic in osmium tetroxide by the continuous regeneration of Os(VIII) from the Os(VI) state using a stoichiometric co-oxidant. wikipedia.org Common co-oxidants include potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO). alfa-chemistry.comwikipedia.org The choice of chiral ligand is critical for enantioselectivity. These ligands are typically derivatives of cinchona alkaloids, such as dihydroquinine (DHQ) and dihydroquinidine (DHQD). alfa-chemistry.com Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ-derived ligand like (DHQ)₂-PHAL) and AD-mix-β (containing a DHQD-derived ligand like (DHQD)₂-PHAL), provide reliable access to either enantiomer of the diol product. alfa-chemistry.com

The stereoselectivity of the Sharpless AD reaction is highly predictable. For a given olefin, the facial selectivity is determined by the specific chiral ligand used. The (DHQD)₂-PHAL ligand generally directs dihydroxylation to the top face (β-plane) of the double bond when the substituents are arranged by size (Large, Medium, Small), while the (DHQ)₂-PHAL ligand directs it to the bottom face (α-plane). alfa-chemistry.com

Table 1: Examples of Sharpless Asymmetric Dihydroxylation of Olefins An interactive data table showing different olefin substrates, the AD-mix used, and the resulting enantiomeric excess (ee) of the diol product.

| Olefin Substrate | AD-mix Reagent | Product Enantiomeric Excess (ee %) |

|---|---|---|

| Stilbene | AD-mix-β | 99.5 |

| Styrene | AD-mix-β | 97 |

| 1-Decene | AD-mix-β | 97 |

A related, powerful strategy for producing chiral 1,4-diols is the catalytic enantioselective diboration of 1,3-dienes, followed by oxidation. nih.gov This process utilizes a platinum catalyst with a chiral ligand to add a bis(pinacolato)diboron reagent across the diene in a 1,4-fashion, creating a chiral bis(boronate) ester that can be oxidized to the corresponding unsaturated 1,4-diol with high enantiomeric purity. nih.gov

Direct Asymmetric Aldol Reactions with 1,3-Induction and Tandem Variants

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy ketones, which are direct precursors to 1,3-diols. acs.org Achieving high stereocontrol is paramount, and modern methods often employ organocatalysts or chiral metal complexes. nih.govnih.gov

A highly effective strategy involves a two-step sequence: an organocatalytic asymmetric aldol reaction followed by a stereoselective reduction. acs.org For instance, proline-derived organocatalysts, sometimes used with an additive like copper triflate (Cu(OTf)₂), can catalyze the reaction between a ketone and an aldehyde to produce chiral 1,3-keto alcohols with exceptional enantioselectivity, often exceeding 99% ee. nih.govacs.org The resulting β-hydroxy ketone is then reduced in a subsequent step to furnish the desired 1,3-diol. acs.org

The stereochemical outcome of these reactions is governed by 1,3-asymmetric induction, where the stereocenter of the chiral aldehyde substrate dictates the stereochemistry of the newly formed hydroxyl group. acs.org Models have been developed to predict the diastereoselectivity based on minimizing steric and electrostatic repulsions in the transition state. acs.org

Tandem reactions, which combine multiple transformations in a single operation, offer increased efficiency. The Aldol-Tishchenko reaction is a notable example, where an initial aldol addition is followed by an in-situ reduction of the intermediate β-hydroxy ketone via a Tishchenko-type hydride transfer, yielding the 1,3-diol monoester directly. researchgate.net

Table 2: Performance of Catalysts in Asymmetric Aldol Reactions for 1,3-Diol Synthesis An interactive data table summarizing various catalyst systems, substrates, and the stereoselectivity achieved in the synthesis of β-hydroxy ketones.

| Catalyst System | Ketone | Aldehyde | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Proline-derived catalyst + Cu(OTf)₂ | Cyclohexanone | Benzaldehyde (B42025) | 99:1 (anti) | >99 |

| Chiral Zn²⁺ Complex | Acetone (B3395972) | Isobutyraldehyde | - | 95 |

Stereoselective Carbon-Carbon Bond-Forming Reactions

Beyond the aldol reaction, a variety of stereoselective carbon-carbon bond-forming reactions are employed to construct the backbone of chiral 1,3-diols. researchgate.net These methods include alkylation, allylation, and crotylation reactions, which introduce new stereocenters with high levels of control. researchgate.net

Borylative processes have also emerged as versatile tools. For example, a nickel-catalyzed multicomponent coupling reaction involving ketones, dienes, and bis(pinacolato)diboron (B₂(pin)₂) can generate precursors that, upon oxidation, yield 1,3-diols stereoselectively. organic-chemistry.org Another advanced method is the copper(I)-catalyzed asymmetric borylative propargylation of ketones, which produces versatile intermediates with high diastereo- and enantioselectivity. organic-chemistry.org These borylated products can be further functionalized, for instance, through subsequent Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org

Table 3: Overview of Stereoselective C-C Bond-Forming Reactions for 1,3-Diol Synthesis An interactive data table outlining different C-C bond-forming strategies and their key features.

| Reaction Type | Catalyst/Reagent | Key Features |

|---|---|---|

| Asymmetric Allylation | Chiral Lewis Acid | Forms homoallylic alcohols, precursors to 1,3-diols. |

| Asymmetric Crotylation | Chiral Boron Reagent | Controls both absolute and relative stereochemistry. |

| Borylative Coupling | Ni(cod)₂ / P(t-Bu)₃ | Multicomponent reaction to form 1,3-diols from ketones and dienes. |

Biocatalytic Approaches for Stereoselective Diol Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. rsc.org Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.

Enzymatic Reduction Pathways for β-Hydroxyketones and 1,3-Diketones

The biocatalytic reduction of carbonyl compounds is one of the most important methods for producing chiral alcohols, including 1,3-diols. nih.govacs.org Alcohol dehydrogenases (ADHs) and other oxidoreductases are frequently used to reduce β-hydroxyketones and 1,3-diketones with high stereoselectivity. researchgate.net

The reduction of a prochiral 1,3-diketone can proceed in a stepwise manner. The first reduction can be chemoselective, followed by a second, diastereoselective reduction of the intermediate β-hydroxyketone to yield the final diol. rsc.org The choice of enzyme is crucial, as different enzymes can produce either syn- or anti-diols from the same substrate. This enzymatic approach allows for the synthesis of all four possible stereoisomers of a 1,3-diol by selecting the appropriate biocatalyst. researchgate.net For example, specific alcohol dehydrogenases can be chosen for their R- or S-type stereoselectivity. researchgate.net

Enzymatic Resolution of Racemic Diols

Enzymatic kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. acs.org This method relies on an enzyme, typically a lipase, that selectively catalyzes a reaction on one enantiomer of the racemate, leaving the other unreacted. mdpi.com For racemic 1,3-diols, lipases can catalyze the enantioselective acylation of one enantiomer, allowing the acylated product and the unreacted diol enantiomer to be separated. researchgate.net

A more advanced strategy is Dynamic Kinetic Resolution (DKR), which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. nih.govrsc.org This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. In the context of 1,3-diols, a DKR process can involve a lipase for selective acylation and a transition metal catalyst (e.g., ruthenium-based) to continuously racemize the unreacted diol, resulting in a high yield of a single enantiomer of the diol monoacetate. nih.gov

Chemoenzymatic Strategies in the Preparation of Chiral 1,3-Diols

Chemoenzymatic strategies merge the advantages of chemical catalysis and biocatalysis, often in a one-pot or sequential fashion, to create highly efficient and selective synthetic routes. researchgate.net These approaches are particularly powerful for constructing molecules with multiple stereocenters, such as 1,3-diols. nih.gov

A common chemoenzymatic route involves an initial enantioselective chemical reaction to set one stereocenter, followed by an enzymatic reaction to establish the second. researchgate.net For example, a chiral Zn²⁺ complex can catalyze an asymmetric aldol reaction to form a chiral β-hydroxy ketone, which is then reduced in the same pot by an oxidoreductase that selectively produces one of the two possible diastereomeric diols. nih.gov This combination allows for the production of all four stereoisomers of a 1,3-diol by carefully selecting the enantiomer of the chemical catalyst and the specific enzyme. nih.govresearchgate.net The biocompatibility of modern organocatalysts often allows the chemical step to be performed in aqueous media, facilitating a direct transition to the subsequent enzymatic reduction without complex work-up procedures. researchgate.net

Novel Synthetic Routes and Process Optimization for Enhanced Stereoselectivity and Yield

The synthesis of chiral 1,3-diols, including this compound, is a focal point in stereoselective organic synthesis due to their prevalence as structural motifs in numerous natural products and pharmaceuticals. rsc.orgacs.org Modern synthetic strategies increasingly prioritize efficiency, atom economy, and precise stereochemical control. Consequently, novel methodologies such as one-pot reactions, tandem catalytic sequences, and scalable production processes are being developed to improve yields and stereoselectivity. rsc.orgnih.gov

One-Pot Strategies for Streamlined Synthesis

One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resources. rsc.org A notable strategy is the Dynamic Kinetic Asymmetric Transformation (DYKAT), which can convert a racemic mixture of diastereomeric 1,3-diols into a single, enantiomerically pure stereoisomer. nih.gov This process combines enzymatic transesterification, ruthenium-catalyzed epimerization, and intramolecular acyl migration in a single pot to produce enantiomerically pure syn-1,3-diacetates. nih.gov The choice of acyl donor, such as isopropenyl acetate, has been shown to be crucial for the efficiency of the transformation. nih.gov

Another powerful one-pot approach involves a diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols. This method utilizes carbon dioxide to create chiral syn-1,3-diol derivatives with high stereocontrol, achieving yields up to 91% with excellent diastereomeric ratios (>19:1 dr) and enantiomeric excess (>99% ee). nih.gov This transformation is noted for its tolerance of various functional groups and its proven scalability. nih.gov Chemoenzymatic one-pot reactions, combining enzymatic aldol additions with subsequent reduction steps, also represent an effective method for producing chiral 1,3-diols. nih.gov

Table 1: Comparison of One-Pot Synthetic Strategies for Chiral 1,3-Diols

| Strategy | Key Components/Catalysts | Typical Substrates | Key Outcomes | Reference |

|---|---|---|---|---|

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Lipase, Ruthenium catalyst, Acyl donor (e.g., isopropenyl acetate) | Racemic diastereomeric mixtures of 1,3-diols | Enantiomerically pure (>99% ee) syn-1,3-diacetates in high yield (>90% syn) | nih.gov |

| Carboxylation/ Bromocyclization | Carbon Dioxide (CO₂) | Chiral homoallylic alcohols | Chiral syn-1,3-diol derivatives; up to 91% yield, >99% ee, >19:1 dr | nih.gov |

| One-Pot Chemoenzymatic Reaction | Enzymes (e.g., aldolases, dehydrogenases) | Aldehydes, Ketones | Chiral 1,3-diols with controlled stereogenic centers | nih.gov |

Tandem Reaction Sequences for Precise Stereocontrol

Tandem reactions, where a single starting material undergoes multiple transformations in a sequence, are highly effective for constructing complex molecules with precise stereochemical control. semanticscholar.org The aldol-Tishchenko reaction is a classic example, enabling the stereoselective synthesis of 1,3-diols from β-hydroxy ketones. semanticscholar.orgresearchgate.net This sequence combines an aldol addition with a subsequent Tishchenko reduction in a tandem fashion to generate syn- or anti-1,3-diols. researchgate.net

More advanced tandem strategies employ relay catalysis to achieve high levels of stereoselectivity. For instance, a combined system of an achiral dirhodium complex and a chiral samarium(III) complex can catalyze a tandem carbonyl ylide formation/[4+3]-cycloaddition. semanticscholar.org This reaction between aldehydes, α-diazoacetates, and β,γ-unsaturated α-ketoesters produces chiral 4,5-dihydro-1,3-dioxepines, which are precursors to 1,3-diols, in high yields (up to 97%) and excellent enantioselectivity (99% ee). semanticscholar.org

Biocatalytic cascades offer another sophisticated approach. A stereoinverting cascade deracemization process has been developed to convert racemic 1,3-butanediol into the pure (R)-enantiomer with a theoretical yield of 100%. nih.gov This whole-cell system uses two different microorganisms sequentially: Candida parapsilosis selectively oxidizes the (S)-enantiomer, and Pichia kudriavzevii subsequently reduces the resulting ketone intermediate to the (R)-1,3-diol. nih.gov This oxidation-reduction cascade avoids the 50% yield limit of traditional kinetic resolutions and eliminates the need to isolate intermediates. nih.gov

Table 2: Tandem Reaction Sequences for Stereoselective 1,3-Diol Synthesis

| Tandem Strategy | Catalyst System | Reaction Type | Key Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Aldol-Tishchenko Reaction | Lithium binaphtholate or other Lewis acids | Aldol addition followed by reduction | Stereoselective formation of syn- or anti-1,3-diols | semanticscholar.org |

| Ylide Formation/ Cycloaddition | Rh(II)/Sm(III) relay catalysis | [4+3]-cycloaddition | Chiral 1,3-dioxepine precursors with up to 99% ee | semanticscholar.org |

| Whole-Cell Deracemization Cascade | C. parapsilosis and P. kudriavzevii | Enantioselective oxidation followed by asymmetric reduction | Conversion of racemate to a single enantiomer (>99% ee) | nih.gov |

Scalable Production Methods for Chiral Diols

The diastereoselective carboxylation/bromocyclization of homoallylic alcohols mentioned previously has also been successfully scaled up. Its application in the asymmetric total synthesis of statins has been demonstrated at the pilot plant scale, highlighting its industrial viability for producing complex chiral molecules containing the syn-1,3-diol motif. nih.gov

Furthermore, the hydrogenation of 2,2,4,4-tetraalkylcyclobutane-1,3-diones using a catalyst of ruthenium deposited on a carbon nanotube support provides an efficient process for preparing the corresponding 1,3-diols, such as 2,2,4,4-tetramethylcyclobutane-1,3-diol. This process is noted for its utility in industrial applications. google.com

Table 3: Examples of Scalable Methods for 1,3-Diol Production

| Method | Starting Material | Catalyst/Reagents | Key Feature | Reference |

|---|---|---|---|---|

| Biomass Valorization | Furfuryl alcohol | MgAl-HT, Raney Ni | Cost-effective, uses renewable feedstock, high overall yield (72%) | researchgate.net |

| Asymmetric Carboxylation/ Bromocyclization | Chiral homoallylic alcohols | Carbon Dioxide (CO₂) | Demonstrated at pilot plant scale for synthesis of statins | nih.gov |

| Dione Hydrogenation | 2,2,4,4-tetraalkylcyclobutane-1,3-diones | Ruthenium on carbon nanotubes | Industrially useful process for specific tetra-alkylated 1,3-diols | google.com |

Chemical Transformations and Reaction Pathways of 3r 3 Cyclopentylbutane 1,3 Diol

Derivatization and Functionalization Strategies of the Hydroxyl Groups

The hydroxyl groups of (3R)-3-Cyclopentylbutane-1,3-diol can be readily derivatized to alter its physical and chemical properties. These modifications are often necessary for analytical purposes, such as gas chromatography (GC), or to install protecting groups for subsequent synthetic steps. researchgate.net

Common derivatization techniques for diols include silylation, acylation, and alkylation. researchgate.net Silylation, for instance, by reacting the diol with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This transformation increases the volatility of the compound, making it more amenable to GC analysis. researchgate.net

Protecting groups are essential in multi-step syntheses to prevent unwanted reactions of the hydroxyl moieties. For 1,3-diols such as this compound, cyclic acetals and ketals are common protecting groups. chem-station.comyoutube.com For example, reaction with acetone (B3395972) in the presence of an acid catalyst can form an isopropylidene acetal (B89532) (acetonide), a six-membered ring that protects both hydroxyl groups simultaneously. youtube.comnih.gov Similarly, benzaldehyde (B42025) can be used to form a benzylidene acetal. youtube.com The choice of protecting group and the reaction conditions can allow for selective protection of one hydroxyl group over the other, which is particularly important in the synthesis of complex molecules. rsc.org

The table below summarizes common derivatization and protection strategies applicable to 1,3-diols.

| Reaction Type | Reagent/Catalyst | Product | Purpose |

| Silylation | BSTFA, TMCS | Trimethylsilyl ether | Increased volatility for GC |

| Acylation | Acetic anhydride, pyridine | Diacetate ester | Protection or functionalization |

| Acetonide formation | Acetone, acid catalyst (e.g., p-TsOH) | Isopropylidene acetal | Protection of both hydroxyls |

| Benzylidene acetal formation | Benzaldehyde, acid catalyst (e.g., ZnCl₂) | Benzylidene acetal | Protection of both hydroxyls |

Oxidation Reactions to Form Specific Ketone Intermediates

The secondary hydroxyl group at the C3 position and the primary hydroxyl group at the C1 position of this compound can be selectively oxidized to yield ketone or aldehyde functionalities, respectively. The selective oxidation of one hydroxyl group in the presence of the other is a significant challenge in organic synthesis. thieme-connect.comrug.nl

Various reagents and catalytic systems have been developed for the regioselective oxidation of diols. thieme-connect.comresearchgate.net For the oxidation of the secondary alcohol in a 1,3-diol to a ketone, reagents like chromium-based oxidants (e.g., PCC, PDC) can be employed, although these are often toxic. chemistrysteps.com More modern and selective methods utilize transition-metal catalysts. thieme-connect.comrug.nl For instance, palladium-based catalysts have shown high selectivity for the oxidation of secondary alcohols in the presence of primary alcohols. thieme-connect.com

The selective oxidation of the primary alcohol to an aldehyde can be achieved using specific reagents that are less reactive towards secondary alcohols. The resulting hydroxy ketone or hydroxy aldehyde are valuable intermediates in the synthesis of various organic molecules.

The following table outlines potential oxidation reactions for this compound.

| Reagent/Catalyst | Target Hydroxyl Group | Product |

| PCC (Pyridinium chlorochromate) | Primary or Secondary | Aldehyde or Ketone |

| PDC (Pyridinium dichromate) | Primary or Secondary | Aldehyde or Ketone |

| Palladium-based catalysts | Preferentially Secondary | (R)-5-Cyclopentyl-5-hydroxy-2-pentanone |

| TEMPO/NaOCl | Preferentially Primary | (R)-3-Cyclopentyl-3-hydroxybutanal |

Ring Closure and Cyclization Reactions Involving the Diol Moiety

The 1,3-diol motif in this compound is well-suited for intramolecular cyclization reactions to form six-membered heterocyclic rings. As mentioned in the derivatization section, the reaction with aldehydes or ketones in the presence of an acid catalyst leads to the formation of 1,3-dioxanes. organic-chemistry.orgthieme-connect.de These cyclic acetals or ketals are stable under basic and neutral conditions, making them excellent protecting groups. organic-chemistry.org

Beyond protection, intramolecular cyclization can be used to synthesize other important classes of compounds. For example, intramolecular etherification of 1,3-diols can lead to the formation of cyclic ethers. While this is more common for the formation of five-membered rings from 1,4-diols, under certain conditions, six-membered rings can also be formed. nih.gov

The stereochemistry of this compound will influence the stereochemistry of the resulting cyclic product. The chair conformation of the resulting 1,3-dioxane (B1201747) ring will be influenced by the bulky cyclopentyl group, which will preferentially occupy an equatorial position to minimize steric strain. thieme-connect.de

| Reaction Type | Reagents | Product |

| Acetal/Ketal Formation | Aldehyde/Ketone, Acid Catalyst | 1,3-Dioxane derivative |

| Intramolecular Etherification | Dehydrating agent | Tetrahydropyran derivative |

1,3-Diol Fragmentation Reactions and Mechanistic Insights

1,3-Diols and their derivatives can undergo fragmentation reactions, where the carbon-carbon bond between the hydroxyl-bearing carbons is cleaved. A well-known example is the Grob fragmentation. This reaction typically requires the hydroxyl groups to be converted into better leaving groups, such as tosylates or mesylates. The fragmentation is initiated by a base and proceeds through a concerted or stepwise mechanism, leading to the formation of an alkene, a carbonyl compound, and the leaving groups.

The stereoelectronic arrangement of the molecule is critical for the success of the Grob fragmentation. The bonds that are breaking must be in an anti-periplanar arrangement. For a derivative of this compound, this would involve the C1-C2, C3-OTs, and the lone pair on the deprotonated oxygen at C1 being in a specific spatial orientation.

Another type of fragmentation is oxidative cleavage, which can occur under strong oxidizing conditions. However, this is generally less controlled than the Grob fragmentation.

Stereoconservative and Stereodivergent Transformations Maintaining or Modifying Configuration

The chiral center at C3 of this compound allows for the exploration of stereoselective reactions. Stereoconservative reactions are those that proceed without altering the configuration of the stereocenter. Many of the derivatization and cyclization reactions mentioned earlier, if carried out under appropriate conditions, will be stereoconservative. For instance, the formation of an acetonide will protect the diol without affecting the (R) configuration at C3.

Stereodivergent synthesis, on the other hand, aims to generate different stereoisomers from a single chiral starting material. This can be achieved by employing different reagents or reaction conditions that favor the formation of one stereoisomer over another. For example, a Mitsunobu reaction on the secondary alcohol at C3 could be used to invert its stereochemistry, leading to the (S) configuration. This would be a stereodivergent transformation.

The synthesis of all possible stereoisomers of a molecule is a significant goal in organic synthesis, particularly for the development of pharmaceuticals where different stereoisomers can have vastly different biological activities. The use of chiral 1,3-diols as building blocks is a powerful strategy in stereodivergent synthesis. nih.govnih.govrsc.org

Applications of 3r 3 Cyclopentylbutane 1,3 Diol As a Chiral Synthon in Complex Molecule Synthesis

Role in the Asymmetric Synthesis of Advanced Organic Intermediates

While specific documented instances of (3R)-3-Cyclopentylbutane-1,3-diol in the synthesis of advanced organic intermediates are not extensively reported in publicly available literature, the broader class of chiral 1,3-diols serves as a cornerstone in asymmetric synthesis. These synthons are instrumental in introducing stereocenters with high fidelity, a critical step in the synthesis of pharmaceuticals and other biologically active compounds. The defined spatial arrangement of the hydroxyl groups in this compound allows for diastereoselective reactions, enabling the construction of specific stereoisomers of more complex molecules. The cyclopentyl group also introduces a bulky, lipophilic moiety that can influence the conformational preferences and biological interactions of the final product.

The general strategy for utilizing such diols involves the differential protection of the two hydroxyl groups, followed by the modification of the less hindered primary alcohol and subsequent reactions at the tertiary stereocenter. This approach allows for the sequential introduction of various functional groups, leading to the formation of highly functionalized and stereochemically rich intermediates.

Utilization as a Chiral Scaffold for Spatially Directed Compound Libraries and Diverse Chemical Architectures

The rigid, conformationally defined structure of cyclic 1,3-diols makes them excellent scaffolds for the creation of spatially directed compound libraries. nih.gov These libraries are crucial in drug discovery for exploring the three-dimensional space of a biological target. By attaching different pharmacophoric groups to the hydroxyl functionalities of a chiral scaffold like this compound, chemists can generate a diverse set of molecules with varied spatial orientations.

A study on the synthesis of cyclic 1,3-diols as scaffolds highlights their utility in creating libraries with spatial diversity. nih.gov This is achieved by using the diol as a central, rigid core onto which various binding moieties can be systematically placed. nih.gov This method allows for the exploration of different regions of three-dimensional space, which is a key element in the design of small molecule libraries. nih.gov The synthesis of a pilot library of 24 compounds bearing two amino acid residues from chiral, cyclic 1,3-diol building blocks demonstrates the practical application of this concept. nih.gov The cyclopentyl group in this compound would further influence the conformational landscape of the resulting library members, potentially leading to unique and selective biological activities.

| Scaffold Feature | Advantage in Compound Library Synthesis | Reference |

| Rigid Core | Provides a defined and predictable three-dimensional structure. | nih.gov |

| Chiral Nature | Allows for the synthesis of enantiomerically pure compound libraries. | nih.gov |

| Two Points of Diversity | The two hydroxyl groups can be functionalized with different moieties. | nih.gov |

| Spatial Directionality | Enables the systematic exploration of three-dimensional chemical space. | nih.gov |

Application in the Development of New Materials and Polymers

The incorporation of chiral units into polymers and materials can lead to novel properties, including chiroptical behavior, asymmetric recognition, and catalytic activity. While direct applications of this compound in this area are not yet prominent in the literature, its structure suggests significant potential. As a diol, it can be used as a monomer in polymerization reactions, such as the formation of polyesters or polyurethanes. The inherent chirality of the diol would be transferred to the polymer backbone, resulting in a chiral macromolecule.

The properties of such polymers would be influenced by the stereochemistry of the repeating diol unit. For instance, polymers derived from this compound could exhibit selective adsorption of other chiral molecules, making them suitable for applications in chiral separations or as sensors for enantiomers. The cyclopentyl group would also contribute to the physical properties of the polymer, such as its thermal stability and solubility.

Precursor for Enantiopure Ligands in Asymmetric Catalysis

Enantiopure ligands are essential components of asymmetric catalysis, a field that enables the synthesis of chiral molecules with high enantioselectivity. Chiral diols are common starting materials for the synthesis of a wide variety of privileged chiral ligands, such as diphosphines, diamines, and phosphino-oxazolines.

Structural Characterization and Stereochemical Assignment of 3r 3 Cyclopentylbutane 1,3 Diol and Its Analogues

Advanced Spectroscopic Methodologies for Stereochemical Elucidation (e.g., 2D Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. While one-dimensional (1D) NMR provides initial information on the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), two-dimensional (2D) NMR techniques offer a more in-depth analysis of molecular connectivity and spatial relationships, which are crucial for stereochemical assignment.

For a compound like (3R)-3-Cyclopentylbutane-1,3-diol, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental. A COSY spectrum reveals proton-proton coupling networks, allowing for the tracing of the carbon backbone. HSQC correlates directly bonded carbon-hydrogen pairs, while HMBC shows longer-range couplings between protons and carbons (typically over two to three bonds), helping to piece together the entire molecular structure.

To determine the relative stereochemistry of the 1,3-diol motif present in analogues of this compound, a powerful NMR-based method involves the formation of acetonide derivatives. The reaction of a 1,3-diol with acetone (B3395972) or a related ketone forms a cyclic ketal, a 1,3-dioxane (B1201747). The stereochemical relationship between the two hydroxyl groups (syn or anti) dictates the preferred conformation of the resulting six-membered ring, which in turn influences the ¹³C NMR chemical shifts of the acetonide carbons in a predictable manner.

Syn-1,3-diols typically form acetonides that adopt a chair conformation with the substituents in equatorial positions. In contrast, anti-1,3-diol acetonides exist in a twist-boat conformation to avoid unfavorable 1,3-diaxial interactions. These conformational differences lead to distinct and diagnostic ¹³C NMR chemical shifts for the ketal carbon and the two acetonide methyl groups. univ-lemans.fr

Table 1: Representative ¹³C NMR Chemical Shifts for syn- and anti-1,3-Diol Acetonides univ-lemans.fr

| Stereochemistry | Acetonide Methyl Carbons (δ, ppm) | Ketal Carbon (δ, ppm) |

| syn | ~19 and ~30 | < 100 |

| anti | ~25 | > 100 |

This interactive table provides a general guide for the stereochemical assignment of 1,3-diols based on the ¹³C NMR data of their acetonide derivatives.

For the determination of the absolute configuration at the chiral center, chiral derivatizing agents (CDAs) are often employed in conjunction with NMR spectroscopy. Reagents such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) can be esterified with the hydroxyl groups of the diol. This creates a mixture of diastereomers whose NMR spectra will exhibit different chemical shifts for protons near the newly introduced chiral center. By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons in the two diastereomeric esters, the absolute configuration of the original alcohol can be deduced based on established models of the conformational preferences of the Mosher's esters.

X-ray Crystallographic Analysis for Definitive Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for the determination of the absolute configuration of a chiral molecule. mdpi.com This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact placement of each atom in the molecule to be determined. For a successful analysis, the molecule must be crystallizable into a single, well-ordered crystal.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the unit cell dimensions (the basic repeating unit of the crystal) and the arrangement of atoms within it. For chiral molecules, the analysis of anomalous dispersion effects, particularly when using copper radiation, allows for the determination of the absolute configuration. mdpi.com

A key parameter in this determination is the Flack parameter, which should refine to a value close to zero for the correct enantiomer. A value close to one would indicate that the inverted structure is the correct one. The successful determination of the crystal structure of a chiral compound like this compound or one of its analogues would provide unequivocal proof of its absolute stereochemistry.

Table 2: Illustrative Crystallographic Data for a Chiral Diol Analogue

| Parameter | Value |

| Chemical Formula | C₁₀H₁₈O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.345(5) |

| β (°) | 109.23(3) |

| Volume (ų) | 998.7(6) |

| Z | 2 |

| Flack Parameter | 0.02(4) |

This interactive table presents hypothetical crystallographic data for a chiral diol, illustrating the type of information obtained from an X-ray diffraction experiment.

Chiral Chromatography Techniques for Enantiomeric Purity and Diastereomeric Ratio Assessment

Chiral chromatography is an essential technique for the separation of enantiomers and for the determination of the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. nih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. CSPs are themselves chiral and interact differently with the two enantiomers of a racemic mixture, leading to different retention times and, thus, separation.

The choice of the CSP and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective for a broad range of compounds, including alcohols.

In a typical analysis, a solution of the compound is injected into the HPLC system. The two enantiomers will emerge from the column at different times, resulting in two separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess can be calculated from the areas of the two peaks using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

where Area₁ and Area₂ are the areas of the peaks for the major and minor enantiomers, respectively. This technique is also invaluable for assessing the diastereomeric ratio in mixtures of diastereomers.

Table 3: Representative Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area |

| (3R)-enantiomer | 12.5 | 98,500 |

| (3S)-enantiomer | 15.2 | 1,500 |

| Enantiomeric Excess (ee) | 97.0% |

This interactive table illustrates a hypothetical chiral HPLC separation of a nearly enantiopure sample of a 3-cyclopentylbutane-1,3-diol analogue.

No Direct Computational Studies Found for this compound

A comprehensive search for computational and theoretical investigations specifically focused on the chemical compound this compound has yielded no direct research findings. While computational chemistry is a powerful tool for understanding molecular properties and reactivity, it appears that this particular diol has not been the specific subject of published molecular modeling, quantum chemical calculations, or theoretical stereoselectivity predictions.

Our search for relevant scientific literature did not uncover any studies detailing the conformational analysis, stereoelectronic effects, or binding properties of this compound through molecular modeling. Similarly, no publications were found that reported on the use of quantum chemical calculations to elucidate reaction mechanisms or analyze transition states involving this compound. Furthermore, the prediction of stereoselectivity in synthetic transformations leading to or utilizing this compound via theoretical models is also not documented in the available literature.

Research in the field of computational chemistry has been conducted on structurally related, but distinct, diol compounds. For instance, studies on various cyclic 1,3-diols have explored their synthesis and conformational diversity. nih.gov Additionally, publicly available databases contain computed properties for simpler analogs like (1R,3R)-cyclopentane-1,3-diol and cyclobutane-1,3-diol. nih.govnih.govnih.gov Computational analyses, including reactivity indices and simulations, have also been performed on other diols, such as 1,4-dinitrobutane-2,3-diol, to understand their chemical behavior. mdpi.com

However, the unique structural features of this compound, specifically the presence of a cyclopentyl group at the stereocenter bearing a hydroxyl group, would significantly influence its conformational preferences, electronic properties, and reactivity compared to these other studied diols. Therefore, the findings from these related studies cannot be directly extrapolated to provide a scientifically accurate and detailed analysis of this compound itself.

Without specific computational data or theoretical investigations on this compound, it is not possible to construct the detailed and scientifically rigorous article as requested in the outline. The generation of such an article would require dedicated computational studies to be performed on this specific molecule.

Future Research Directions and Emerging Trends in Chiral 1,3 Diol Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

There is a significant push towards developing greener methods for producing chiral molecules. For chiral 1,3-diols in general, this includes the use of biocatalysis, which employs enzymes to carry out stereoselective transformations under mild conditions, often in aqueous environments. nih.gov The application of such biocatalytic methods, for instance using recombinant esterases or Cbz-ases for selective deprotection steps in a synthesis, represents a sustainable approach. nih.gov However, no specific studies have been published detailing the development of environmentally benign synthetic routes, such as those utilizing biocatalysts or green solvents, for the production of (3R)-3-Cyclopentylbutane-1,3-diol.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of chiral diols often relies on sophisticated catalytic systems to control stereochemistry. Research in this area is focused on several fronts:

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. These catalysts are often metal-free, reducing the risk of heavy metal contamination in the final product.

Biocatalysis: Engineered enzymes, such as ketoreductases and lipases, are being developed to produce chiral diols with high enantiomeric and diastereomeric purity. escholarship.org

Chemo-enzymatic Cascade Reactions: These processes combine the advantages of both chemical and biological catalysts to perform multi-step syntheses in a single pot, increasing efficiency and reducing waste.

While these catalytic systems are being explored for a wide range of chiral 1,3-diols, there is no specific literature available on the application or development of novel catalysts for the synthesis of this compound.

Expanding the Scope of Applications in Emerging Fields of Chemical Science

Chiral 1,3-diols are valuable building blocks in the synthesis of complex molecules, such as pharmaceuticals and natural products. They are also used as chiral ligands in asymmetric catalysis. The specific applications for this compound, however, are not well-documented. While it is listed in chemical databases and mentioned in some patents, its potential uses in emerging fields of chemical science have not been the subject of dedicated research publications. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

Flow chemistry, where reactions are run in continuous-flow reactors, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. mdpi.com This technology is increasingly being applied to the synthesis of chiral molecules, including diols, to enable rapid optimization and scale-up. durham.ac.uk The integration of automated synthesis platforms allows for high-throughput screening of reaction conditions and catalysts. To date, no publications have described the synthesis of this compound using flow chemistry or automated platforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.